molecular formula C20H31N3O3 B2642465 tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate CAS No. 1956319-17-7

tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate

Cat. No.: B2642465
CAS No.: 1956319-17-7
M. Wt: 361.486
InChI Key: FPZAUOUVATUDQY-UHFFFAOYSA-N
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Description

tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate: is a complex organic compound with the molecular formula C20H31N3O3. This compound features a tert-butyl group, a piperidine ring, and a pyridine moiety, making it a versatile molecule in various chemical and biological applications.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study receptor-ligand interactions due to its ability to mimic certain biological molecules. It is also used in the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders due to their interaction with specific receptors in the brain.

Industry

Industrially, this compound is used in the synthesis of advanced materials and as a building block for the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine Moiety: The pyridine ring is introduced via nucleophilic substitution reactions, where a pyridine derivative reacts with a suitable leaving group on the piperidine ring.

    Attachment of the tert-Butyl Group: The tert-butyl group is often introduced through alkylation reactions using tert-butyl halides in the presence of a base.

    Final Coupling Reaction: The final step involves coupling the piperidine and pyridine rings through an ether linkage, typically using a strong base and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the pyridine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-azidopiperidine-1-carboxylate
  • tert-Butyl 4-((4-benzylpiperidin-1-yl)methyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-((1-(pyridin-4-yl)piperidin-4-yl)oxy)piperidine-1-carboxylate lies in its combination of a tert-butyl group, a piperidine ring, and a pyridine moiety. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-(1-pyridin-4-ylpiperidin-4-yl)oxypiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-20(2,3)26-19(24)23-14-8-18(9-15-23)25-17-6-12-22(13-7-17)16-4-10-21-11-5-16/h4-5,10-11,17-18H,6-9,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZAUOUVATUDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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